

MG149 In Vitro Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: MG149
Cat. No.: B15607072

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Application Notes

MG149 is a potent and selective small molecule inhibitor of histone acetyltransferases (HATs), specifically targeting Tip60 (KAT5) and MOF (KAT8).[1][2][3] It functions by competing with the acetyl-CoA binding site, thereby inhibiting the acetyltransferase activity of these enzymes.[1] Due to the critical role of Tip60 and MOF in chromatin remodeling, gene transcription, and cellular signaling, **MG149** has emerged as a valuable tool for investigating various biological processes.

MG149 has been shown to inhibit the p53 and NF-κB signaling pathways.[1] Its inhibitory action on KAT8 also leads to the blockage of PINK1 kinase activity, which is implicated in mitochondrial quality control.[3] These mechanisms make **MG149** a compound of interest in research areas such as oncology, neurodegenerative diseases like Parkinson's, hypertension, and inflammatory conditions such as allergic asthma and acute lung injury.[3][4][5] In vitro, **MG149** serves as a crucial agent for elucidating the roles of Tip60 and MOF in cellular proliferation, DNA damage repair, and inflammatory responses.

Quantitative Data Summary: Inhibitory Activity

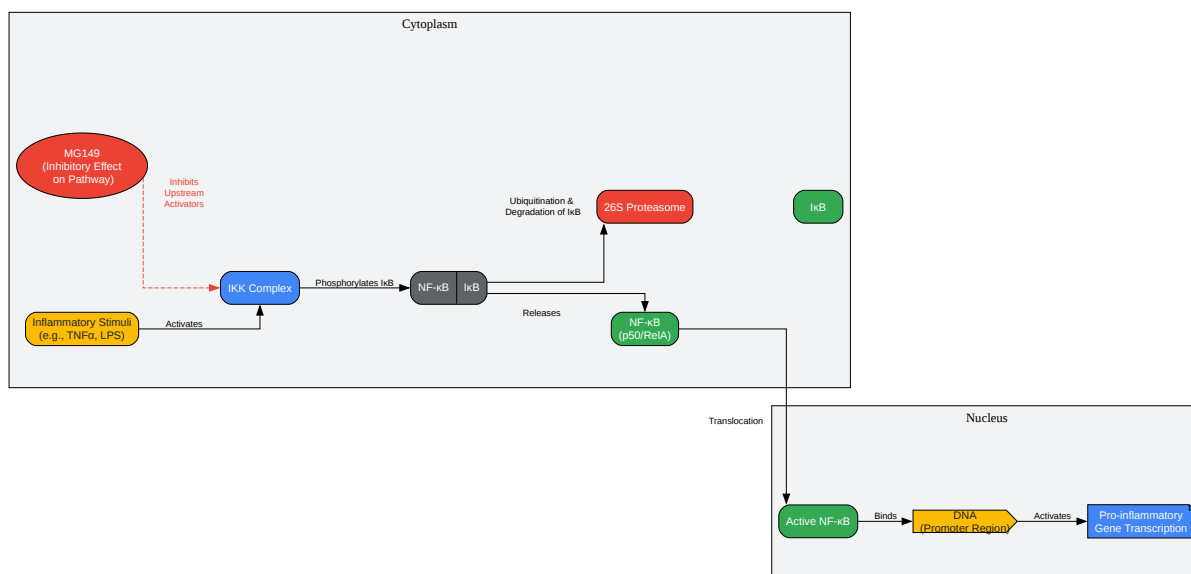
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[6] The following table summarizes the reported IC50 values for **MG149** against various histone acetyltransferases.

Target Enzyme	IC50 Value (µM)	Assay Substrate(s)	Source
Tip60 (KAT5)	74	-	[1][2][3]
MOF (KAT8)	47	Histone H4, [¹⁴ C]Ac-CoA	[1][2][3]
PCAF	>200	-	[3]
p300	>200	-	[3]

Key Signaling Pathways Involving MG149

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, cell survival, and immunity. [7][8] Its activation involves the degradation of the inhibitor of κB (IκB), allowing the NF-κB complex (typically p50/RelA) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. [7][9] **MG149** inhibits this pathway, which may contribute to its anti-inflammatory effects. [1] The diagram below illustrates the canonical NF-κB pathway and the point of inhibition.

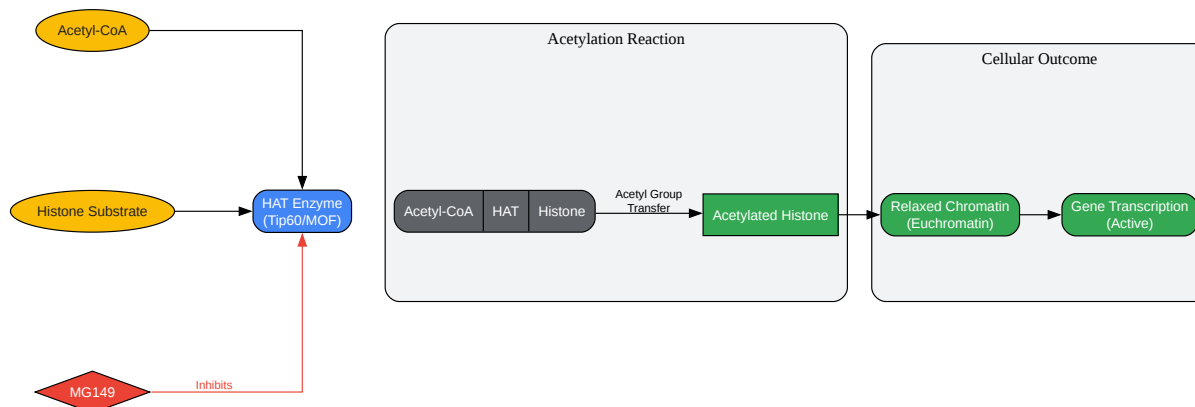


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Caption: **MG149** inhibits the NF-κB signaling pathway, preventing pro-inflammatory gene transcription.

Histone Acetyltransferase (HAT) Inhibition

Histone acetyltransferases like Tip60 and MOF play a vital role in epigenetic regulation by adding acetyl groups to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, relaxing the chromatin structure and making DNA more accessible for transcription.[10] By inhibiting Tip60 and MOF, **MG149** prevents histone acetylation, leading to condensed chromatin and transcriptional repression.



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Caption: **MG149** blocks HAT activity, preventing histone acetylation and subsequent gene transcription.

Experimental Protocols

Reagent Preparation: MG149 Stock Solution

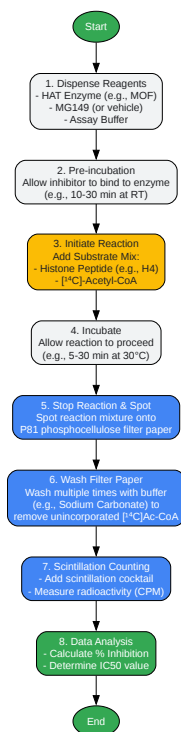
Proper dissolution of **MG149** is critical for accurate and reproducible experimental results.

- Reagent: **MG149** (Molecular Weight: 340.46 g/mol)^[1]
- Solvent: Dimethyl sulfoxide (DMSO), fresh and high-purity.^[1]
- Procedure:
 - Prepare a high-concentration stock solution, for example, 68 mg/mL (200 mM) in DMSO.^[1] Sonication may be recommended to aid dissolution.^[2]

- Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year when in solvent.^[2]
- For cell culture experiments, dilute the DMSO stock solution in the appropriate culture medium to the final desired working concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Histone Acetyltransferase (HAT) Inhibition Assay (Radiometric Filter Paper Method)

This protocol is adapted from standard radiometric HAT assays and is suitable for measuring the inhibitory effect of **MG149** on enzymes like MOF.^{[1][10][11]}



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Caption: Workflow for a radiometric histone acetyltransferase (HAT) inhibition assay.

- Materials:
 - Recombinant HAT enzyme (e.g., human MOF)
 - Histone H4 peptide substrate
 - [¹⁴C]-labeled Acetyl-CoA
 - **MG149**

- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- P81 phosphocellulose filter paper
- Wash Buffer (e.g., 50 mM Sodium Carbonate/Bicarbonate buffer, pH 9.2)
- Scintillation cocktail
- Liquid scintillation counter
- Procedure:
 - Prepare a reaction mix in a microtiter plate or microcentrifuge tubes. For each reaction, add the assay buffer, a fixed concentration of the HAT enzyme (e.g., 50 nM), and varying concentrations of **MG149** (or DMSO as a vehicle control).
 - Pre-incubate the enzyme and inhibitor for 10-30 minutes at room temperature to allow for binding.
 - Initiate the reaction by adding the substrates: histone H4 peptide and [¹⁴C]-Acetyl-CoA.[1] A typical final concentration for substrates might be near their K_m values.[11]
 - Incubate the reaction at 30°C for a set time (e.g., 5-30 minutes) where the reaction is in the linear range.[1]
 - Stop the reaction by spotting a portion of the reaction mixture onto the P81 filter paper. The positively charged paper will bind the negatively charged histone peptide.
 - Immediately immerse the filter paper in the wash buffer. Wash several times (e.g., 3 washes for 5 minutes each) to remove all unincorporated [¹⁴C]-Acetyl-CoA.
 - Air dry the filter paper completely.
 - Place the dried paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity in a liquid scintillation counter.
 - Calculate the percentage of inhibition for each **MG149** concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.[12]

Western Blot Analysis for Cellular Target Engagement

Western blotting can be used to assess the downstream effects of **MG149** treatment in a cellular context, such as the inhibition of histone acetylation or effects on signaling pathways.

[13]

- Objective: To measure changes in the levels of acetylated histones (e.g., H4K16ac) or phosphorylation status of signaling proteins (e.g., p-AKT) following **MG149** treatment.
- Procedure:
 - Cell Treatment: Plate cells (e.g., SJ-GBM2, BHP-10-3) at an appropriate density and allow them to adhere overnight.[1][13] Treat the cells with varying concentrations of **MG149** (e.g., 0-100 μ M) for a specified duration (e.g., 3-24 hours). Include a vehicle-treated control.
 - Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
 - Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
 - SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
 - Immunoblotting:
 - Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific to the target of interest (e.g., anti-H4K16ac, anti-p-AKT, anti-total-AKT, anti- β -actin as a loading control).

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control to compare protein levels across different treatment conditions.

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